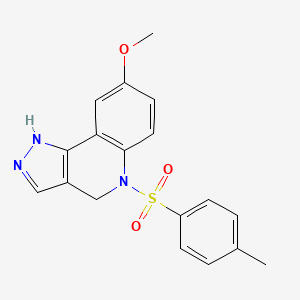
Isothiazolo(5,4-b)pyridine-2-carboxylic acid, 2,3-dihydro-4,6-dimethyl-3-oxo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isothiazolo(5,4-b)pyridine-2-carboxylic acid, 2,3-dihydro-4,6-dimethyl-3-oxo-, methyl ester is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a fused isothiazole and pyridine ring system. The presence of these rings imparts the compound with distinct chemical and biological properties, making it a valuable candidate for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isothiazolo(5,4-b)pyridine-2-carboxylic acid, 2,3-dihydro-4,6-dimethyl-3-oxo-, methyl ester typically involves multiple steps starting from commercially available substances. One common synthetic route involves the preparation of the isothiazole ring followed by its fusion with the pyridine ring. The reaction conditions often include the use of strong bases, such as lithium bis(trimethylsilyl)amide (LiHMDS), and various solvents like methanol and pyridine .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Isothiazolo(5,4-b)pyridine-2-carboxylic acid, 2,3-dihydro-4,6-dimethyl-3-oxo-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often proceed under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Isothiazolo(5,4-b)pyridine-2-carboxylic acid, 2,3-dihydro-4,6-dimethyl-3-oxo-, methyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features and biological activities.
Wirkmechanismus
The mechanism of action of isothiazolo(5,4-b)pyridine-2-carboxylic acid, 2,3-dihydro-4,6-dimethyl-3-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphoinositide 3-kinase (PI3K), by binding to their active sites. This binding disrupts the normal function of the enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiazolo(5,4-b)pyridine derivatives
- Thiazolo(4,5-b)pyridine derivatives
- Pyrano(2,3-d)thiazole derivatives
Uniqueness
Isothiazolo(5,4-b)pyridine-2-carboxylic acid, 2,3-dihydro-4,6-dimethyl-3-oxo-, methyl ester stands out due to its unique combination of isothiazole and pyridine rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher potency and selectivity in its biological activities .
Eigenschaften
CAS-Nummer |
97248-90-3 |
|---|---|
Molekularformel |
C10H10N2O3S |
Molekulargewicht |
238.27 g/mol |
IUPAC-Name |
methyl 4,6-dimethyl-3-oxo-[1,2]thiazolo[5,4-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O3S/c1-5-4-6(2)11-8-7(5)9(13)12(16-8)10(14)15-3/h4H,1-3H3 |
InChI-Schlüssel |
IRCAKCBMHCNBDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C(=O)N(S2)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747565.png)








